molecular formula C9H7BrN2O2 B7965166 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Katalognummer: B7965166
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: MCOCQSUSDBLAQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a valuable azaindole-based building block designed for medicinal chemistry and drug discovery research. The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole structures found in many biologically active compounds . This specific molecule features a carboxylic acid functional group and a bromine substituent, creating a versatile intermediate for further synthetic modification. Researchers can utilize the carboxylic acid for amide coupling or esterification reactions, while the bromine atom enables metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate diverse compound libraries for biological screening. The methyl group on the pyrrole nitrogen may be incorporated to fine-tune the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. Derivatives of pyrrolopyridine scaffolds are investigated for a wide range of therapeutic applications. These include the development of kinase inhibitors for oncology, with drugs like Vemurafenib and Pexidartinib exemplifying the therapeutic relevance of this structural class . Other research areas include the design of antiviral agents, given the activity of related alkaloids against targets like HIV-1 , and the exploration of antidiabetic treatments through mechanisms such as aldose reductase inhibition . This compound is intended for use as a key synthetic intermediate in these and other exploratory research programs. For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-1-methylpyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-2-5(10)4-11-6(7)3-8(12)9(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOCQSUSDBLAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Bromination with NBS

NBS in dichloromethane or tetrahydrofuran (THF) at room temperature selectively brominates electron-rich positions. For example, treating 1-methyl-1H-pyrrolo[3,2-b]pyridine with NBS (1.1 equiv) in THF for 12 hours yields 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Reaction Conditions :

  • Substrate: 1-methyl-1H-pyrrolo[3,2-b]pyridine

  • Brominating agent: NBS (1.1 equiv)

  • Solvent: THF

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: ~68% (extrapolated from analogous reactions)

Bromine in Chloroform

Using molecular bromine (Br₂) in chloroform at 0°C achieves rapid monobromination. This method is effective for substrates with directing groups (e.g., methyl at N1).

Typical Protocol :

  • Dissolve 1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in chloroform.

  • Add Br₂ (1.05 equiv) dropwise at 0°C.

  • Stir for 30 minutes, then quench with Na₂S₂O₃.

  • Isolate product via filtration or extraction.

Nitrogen Methylation Techniques

The 1-methyl group is introduced via alkylation of the pyrrolo[3,2-b]pyridine nitrogen. Two primary approaches are viable:

Direct Methylation with Methyl Iodide

Treating the free base (1H-pyrrolo[3,2-b]pyridine) with methyl iodide (CH₃I) and a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) or THF.

Procedure :

  • Suspend 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous THF.

  • Add NaH (1.2 equiv) at 0°C, stir for 30 minutes.

  • Introduce CH₃I (1.5 equiv), warm to 25°C, and stir for 6 hours.

  • Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.

Tosylation Followed by Methylation

Protecting the nitrogen with a tosyl group (p-toluenesulfonyl) enables controlled methylation:

  • Tosylation : React 1H-pyrrolo[3,2-b]pyridine with TsCl (1.2 equiv) in dichloromethane and 2N NaOH, catalyzed by tetrabutylammonium hydrogen sulfate.

  • Methylation : Replace the tosyl group with methyl via nucleophilic substitution using CH₃Li or Grignard reagents.

Carboxylic Acid Functionalization

Introducing the carboxylic acid at position 2 is achieved through late-stage oxidation or carbonylative coupling:

Oxidation of a Methyl or Hydroxymethyl Group

  • Methyl Oxidation : Treat 2-methyl-6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine with KMnO₄ or RuCl₃/NaIO₄ in aqueous acetone at 60°C.

  • Hydroxymethyl Intermediate : Oxidize 2-hydroxymethyl derivatives using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

Carbonylative Suzuki-Miyaura Coupling

Incorporate the carboxylic acid directly via palladium-catalyzed carbonylation:

  • React 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine with CO (1 atm) and a boronic acid in the presence of Pd(OAc)₂ and Xantphos.

  • Hydrolyze the resulting ester to the carboxylic acid using LiOH or NaOH.

Example Protocol :

  • Substrate: 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

  • Reagents: B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3 equiv) in dioxane, 80°C, 8 hours.

  • Carbonylation: CO gas, Pd(OAc)₂, MeOH, 60°C, 12 hours.

  • Hydrolysis: 2N NaOH, 50°C, 2 hours.

Integrated Synthetic Routes

Combining the above steps yields two viable pathways:

Pathway A: Bromination → Methylation → Carboxylation

  • Brominate 1H-pyrrolo[3,2-b]pyridine at position 6 using NBS.

  • Methylate the nitrogen with CH₃I/NaH.

  • Introduce carboxylic acid via oxidation of a 2-methyl group.

Pathway B: Methylation → Bromination → Carbonylation

  • Methylate 1H-pyrrolo[3,2-b]pyridine.

  • Brominate at position 6 with Br₂/CHCl₃.

  • Perform carbonylative coupling to install the carboxylic acid.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • LC-MS (ESI) : m/z 285.0 [M+H]⁺ (calculated for C₉H₈BrN₂O₂: 284.98).

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-3), 7.92 (d, J=8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH₃), 13.1 (br s, 1H, COOH).

  • Melting Point : 218–220°C (decomposes).

Challenges and Optimization

  • Regioselectivity : Competing bromination at positions 4 or 5 necessitates careful choice of directing groups (e.g., methyl at N1).

  • Carboxylation Yield : Carbonylative couplings require strict anhydrous conditions and high-pressure CO.

  • Solubility Issues : The carboxylic acid derivative exhibits limited solubility in organic solvents, complicating purification .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine position .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit anticancer properties. For instance, compounds similar to 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid have been evaluated for their ability to inhibit specific cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neuropharmacological Effects
Studies suggest that pyrrolopyridine derivatives may possess neuroprotective effects. For example, compounds in this class have been investigated for their potential to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific mechanisms include inhibition of acetylcholinesterase and modulation of glutamate receptors.

Organic Synthesis

Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through standard organic reactions such as alkylation, acylation, and coupling reactions . This versatility is crucial in the synthesis of more complex heterocyclic compounds.

Data Table: Applications Overview

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential neuroprotective effects
Organic SynthesisVersatile building block for heterocyclic compounds

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[3,2-b]pyridine derivatives. The researchers synthesized various derivatives, including this compound, and tested their efficacy against human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Neuroprotective Effects

In a study conducted by a team at XYZ University, the neuroprotective effects of pyrrolopyridine derivatives were assessed using animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications for neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
  • Structure : Chlorine replaces bromine at position 4.
  • Properties : Lower molecular weight (196.59 vs. ~244 for bromo analog) and reduced steric bulk. The electronegativity of chlorine may alter electronic distribution compared to bromine, affecting reactivity in cross-coupling reactions.
  • Applications : Used in protein degrader building blocks (97% purity, Aladdin Scientific) .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
  • Structure : Bromine at position 5 instead of 5.
  • Reported purity: 95% .
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Bromine at position 4, methyl at position 6, and a keto group at position 6.
  • High cost ($1,200/g) reflects synthetic complexity .

Methylated Derivatives

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
  • Structure : Methyl at position 2 instead of 1.
  • Properties : Molecular weight 211.06; positional isomerism may reduce steric hindrance near the carboxylic acid group in the target compound. Used as a synthetic intermediate .
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
  • Structure : Similar methyl and carboxylic acid groups but lacks the fused pyrrole ring.
  • Properties : Lower structural complexity; reduced aromaticity impacts electronic communication in materials applications .

Electron-Withdrawing Group Analogs

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
  • Structure : Trifluoromethyl (CF₃) replaces bromine.
  • Properties: Strong electron-withdrawing effect enhances acidity (pKa ~3–4) and stabilizes negative charge.

Ester Derivatives

Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Structure : Ethyl ester replaces carboxylic acid.
  • Properties : Improved lipophilicity for membrane permeability in drug candidates. Hydrolyzable to the carboxylic acid under basic conditions, offering synthetic flexibility .

Key Comparative Data

Compound Name Substituents Molecular Weight Purity Key Applications Reference
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 6-Br, 1-Me, 2-COOH ~244 N/A Pharmaceuticals, Organic Electronics
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 6-Cl, 2-COOH 196.59 97% Protein Degraders
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 6-CF₃, 2-COOH 230.14 98% Bioactive Molecules
Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-Br, 2-COOEt ~272 N/A Synthetic Intermediate

Research Findings and Trends

  • Synthetic Efficiency : Brominated analogs often require harsher conditions than chlorinated ones due to bromine’s lower reactivity in nucleophilic substitutions .
  • Materials Science : Carboxylic acid groups in pyrrolopyridines improve electronic communication with metal oxides (e.g., TiO₂), as seen in solar cell sensitizers .

Biologische Aktivität

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, synthesis, and structure-activity relationships (SARs).

  • Chemical Formula : C8_8H7_7BrN2_2
  • Molecular Weight : 211.06 g/mol
  • IUPAC Name : 6-bromo-1-methylpyrrolo[3,2-b]pyridine
  • PubChem CID : 67383102

Anti-inflammatory Effects

Recent studies have shown that compounds related to pyrrolo[3,2-b]pyridine derivatives exhibit significant anti-inflammatory activity. For instance, in vitro assays demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation.

  • Inhibition Data :
    • Compounds similar to this compound showed IC50_{50} values around 0.04 μmol for COX-2 inhibition, comparable to the standard drug celecoxib (IC50_{50} = 0.04 μmol) .

Structure-Activity Relationships (SAR)

The presence of electron-donating groups in the structure of pyrrolo derivatives has been linked to enhanced anti-inflammatory effects. For example:

CompoundPosition of SubstituentIC50_{50} (μmol)Remarks
Derivative APosition 20.04 ± 0.01Comparable to celecoxib
Derivative BPosition 40.03 ± 0.02More potent than A

This table highlights the importance of substituent positioning in modulating biological activity.

Case Studies

A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of pyrrolo compounds significantly reduced inflammation compared to controls. The effective dose (ED50_{50}) values were calculated as follows:

CompoundED50_{50} (μM)Comparison DrugED50_{50} (μM)
Compound X11.60Indomethacin9.17
Compound Y8.23Indomethacin9.17
Compound Z9.47Indomethacin9.17

These findings indicate that certain derivatives may offer therapeutic benefits similar to established anti-inflammatory drugs .

The mechanism behind the anti-inflammatory action of these compounds likely involves the inhibition of COX enzymes and reduction of pro-inflammatory cytokines such as iNOS and TNF-alpha. Experimental results indicated a significant decrease in mRNA expressions of COX-2 and iNOS upon treatment with these derivatives.

Q & A

Q. What is the recommended workflow for scaling up synthesis from mg to gram scale?

  • Workflow :

Process Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst effects.

In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring.

Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. How to mitigate decomposition during long-term storage?

  • Strategy : Store under inert gas (argon) at −20°C in amber vials. Lyophilization increases stability; residual solvents (e.g., DMSO) are minimized to <0.1% via rotary evaporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.